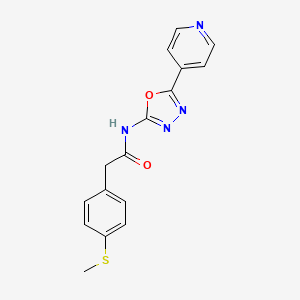

2-(4-(methylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(Methylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound. It belongs to the class of amides, characterized by the presence of an acetamide group attached to a phenyl ring substituted with a methylthio group and an oxadiazole ring substituted with a pyridine ring. Its unique structure lends it to a variety of chemical and biological applications, and it has garnered significant interest in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(methylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves a multi-step process:

Formation of the 1,3,4-oxadiazole ring: A common precursor is carboxylic acid hydrazide, which undergoes cyclization in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) to form the 1,3,4-oxadiazole ring.

Substitution with pyridin-4-yl group: The resulting oxadiazole derivative is then further functionalized through nucleophilic substitution with 4-bromopyridine or pyridin-4-yl halides.

Acetylation reaction: The final step involves the acetylation of the phenyl group substituted with a methylthio group. This reaction typically requires an acylating agent like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Scaling up to industrial production of this compound involves optimization of the above steps to increase yields and minimize costs:

Efficient catalysis: Use of catalysts to improve reaction rates and selectivity.

Solvent selection: Choosing solvents that maximize product solubility and facilitate easy purification.

Purification techniques: Employing methods like recrystallization, column chromatography, and crystallization under controlled temperature and pressure conditions to ensure high purity.

Types of Reactions:

Oxidation: The sulfur atom in the methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.

Reduction: The carbonyl group in the acetamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: The phenyl ring and pyridine ring can undergo electrophilic and nucleophilic substitution reactions respectively, facilitating further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, catalytic amounts of osmium tetroxide (OsO4).

Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

Substitution: Halogens, nucleophiles, various acids and bases.

Major Products:

Sulfoxides and sulfones: Resulting from oxidation of the methylthio group.

Amines: Formed by reduction of the acetamide group.

Functionalized derivatives: Through substitution reactions at the phenyl and pyridine rings.

Aplicaciones Científicas De Investigación

This compound is highly versatile and is employed in multiple scientific fields:

Chemistry: Used as a starting material for the synthesis of more complex molecules, especially those with pharmaceutical interest.

Biology: Studied for its potential bioactivity, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential as a drug lead compound, particularly in targeting specific biological pathways involved in disease.

Industry: Utilized in material science for the development of advanced polymers and composites with unique properties.

Mecanismo De Acción

Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets within cells. For example:

Enzyme inhibition: It may bind to the active site of enzymes, inhibiting their function and thus modulating biochemical pathways.

Receptor interaction: It might interact with cellular receptors, affecting signal transduction and cellular responses.

Mechanistic Insights: The presence of the 1,3,4-oxadiazole and pyridine moieties suggests potential for disrupting specific protein-protein interactions or binding to nucleic acids, influencing gene expression and cellular metabolism.

Comparación Con Compuestos Similares

2-(4-(Methylsulfonyl)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide

2-(4-(Methylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

N-(5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)-2-(pyridin-4-yl)acetamide

Each of these compounds offers distinct advantages for specific applications based on their differing functional groups and reactivity.

There you go. If there's anything specific you want to dive deeper into, let me know.

Actividad Biológica

2-(4-(methylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide, with the CAS number 919864-55-4, is a compound of interest due to its potential biological activities. This article focuses on its biological activity, particularly its effects on various biological systems, including antimicrobial and neuroprotective properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N4O2S, with a molecular weight of 326.4 g/mol. The structure includes a pyridinyl moiety linked to a phenyl ring substituted with a methylthio group and an oxadiazole ring, which is crucial for its biological activity.

Biological Activity Overview

Research has demonstrated that compounds containing the oxadiazole scaffold exhibit diverse biological activities, including:

- Antimicrobial Activity :

-

Cholinesterase Inhibition :

- The compound has been evaluated for its ability to inhibit human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). In vitro studies reveal that certain derivatives exhibit IC50 values in the low micromolar range, indicating potential use in treating conditions like Alzheimer’s disease .

- Neuroprotective Effects :

Antimicrobial Activity

A study investigating the antimicrobial properties of oxadiazole derivatives found that compounds structurally related to our target compound exhibited varying degrees of effectiveness against common pathogens. Table 1 summarizes the antimicrobial activity of selected derivatives:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 8 µg/mL |

| B | Escherichia coli | 16 µg/mL |

| C | Candida albicans | 32 µg/mL |

Cholinesterase Inhibition

The inhibition of cholinesterases is crucial for developing treatments for neurodegenerative diseases. The following table presents IC50 values for selected compounds:

| Compound | hAChE IC50 (µM) | hBChE IC50 (µM) |

|---|---|---|

| 2-(methylthio) | 0.907 ± 0.011 | 1.085 ± 0.035 |

| D | 0.052 ± 0.010 | 1.085 ± 0.035 |

| E | 8.3 ± 0.04 | Not tested |

These results indicate that the target compound has competitive inhibition properties against cholinesterases, which may be beneficial in therapeutic applications.

Case Studies

In a recent clinical study focusing on neuroprotective agents derived from oxadiazole compounds, it was found that specific substitutions on the phenyl ring significantly affected the biological activity. The presence of electron-withdrawing groups (EWGs) at certain positions enhanced cholinesterase inhibition compared to compounds without such substitutions .

Propiedades

IUPAC Name |

2-(4-methylsulfanylphenyl)-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c1-23-13-4-2-11(3-5-13)10-14(21)18-16-20-19-15(22-16)12-6-8-17-9-7-12/h2-9H,10H2,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBZYAMYWJFJOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.